4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(trifluoromethyl)benzoate
Description
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is a structurally complex molecule featuring multiple pharmacophores. Its core consists of a 4H-pyran-4-one ring substituted at position 6 with a ((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl group and at position 3 with a 3-(trifluoromethyl)benzoate ester. The trifluoromethyl group on the benzoate ester likely improves lipophilicity and metabolic stability, a common strategy in medicinal chemistry .
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O5S2/c1-2-15(27)23-17-24-25-18(32-17)31-9-12-7-13(26)14(8-29-12)30-16(28)10-4-3-5-11(6-10)19(20,21)22/h3-8H,2,9H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPBMPVRAZFBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(trifluoromethyl)benzoate typically involves multiple steps, starting from readily available starting materials. One possible synthetic route is as follows:
Formation of the Thiadiazole Moiety: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Propionamido Group: The thiadiazole intermediate is then acylated with propionyl chloride to introduce the propionamido group.
Formation of the Pyran Ring: The next step involves the formation of the pyran ring. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative.
Thioether Formation: The thiadiazole derivative is then coupled with the pyran intermediate via a thioether linkage, typically using a thiolating agent such as sodium hydrosulfide.
Esterification: Finally, the trifluoromethylbenzoate ester is introduced through an esterification reaction using trifluoromethylbenzoic acid and a suitable coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups could be exploited in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(trifluoromethyl)benzoate depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyran Derivatives : Pyran-2-one derivatives, such as those in and , share the 4H-pyran-4-one scaffold but lack the thiadiazole and trifluoromethyl benzoate groups. These compounds often exhibit antimicrobial activity due to their planar, conjugated systems .
- Thiadiazole/Thiadiazine Analogues: Compounds like 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide () incorporate 1,3,4-thiadiazine rings, which differ from the 1,3,4-thiadiazole in the target compound.
Functional Group Variations
- Benzoate Esters: The trifluoromethyl substituent in the target compound contrasts with simpler benzoate esters in .
- Thioether Linkages : The (thio)methyl bridge in the target compound is structurally analogous to thioether-linked pyrimidines in . Such linkages improve solubility and modulate pharmacokinetic properties .
Biological Activity
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is a complex organic molecule that integrates multiple functional groups, including a pyran ring and a thiadiazole moiety. Its unique structure suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 524.6 g/mol. The structural features that contribute to its biological activity include:
- Thiadiazole moiety : Known for antimicrobial and anti-inflammatory properties.
- Pyran ring : Associated with antifungal activity.
- Benzoate group : Contributes to diverse biological effects.
Synthesis
The synthesis of the compound typically involves several multi-step organic reactions, which may include:
- Formation of the thiadiazole ring.
- Introduction of the pyran structure.
- Coupling reactions to incorporate the benzoate moiety.
These synthetic pathways highlight the complexity and versatility in creating derivatives that may exhibit enhanced biological properties.
Antimicrobial Properties
Research indicates that derivatives of thiadiazole are often linked with significant antimicrobial activity. The incorporation of the thiadiazole moiety in this compound enhances its interaction with microbial targets, potentially leading to effective treatments against various pathogens.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 5-propionamido-thiadiazole | Thiadiazole ring | Antimicrobial |
| Pyran-based agents | Pyran ring structure | Antifungal |
| Benzoate derivatives | Ester functionality | Diverse effects |
Antitumor Activity
Preliminary studies suggest that This compound may possess antitumor properties. Interaction studies have indicated potential binding affinity to proteins involved in cancer cell proliferation. Further assays are necessary to validate these findings.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to the target compound:
- Antimicrobial Efficacy : A study demonstrated that modifications on the thiadiazole and pyran rings significantly influenced antimicrobial activity against various bacterial strains.
- Antitumor Mechanisms : In vitro assays revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
- Inflammatory Response Modulation : Research has shown that related compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
